1-Naphthyl sulfate

Übersicht

Beschreibung

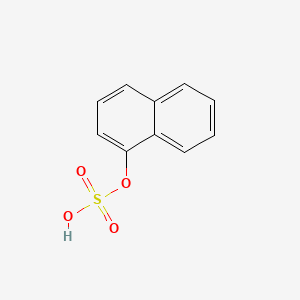

1-Naphthyl sulfate, also known as 1-naphthalenol hydrogen sulfate, is an organic compound with the molecular formula C10H8O4S. It is a sulfate ester of 1-naphthol and is commonly used in various chemical and biological applications. The compound is known for its role in phase-II sulfate conjugation, a major pathway in the biotransformation and excretion of xenobiotics and endogenous compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Naphthyl sulfate can be synthesized through the sulfonation of 1-naphthol. The reaction typically involves the use of sulfuric acid or chlorosulfonic acid as the sulfonating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfate ester. The general reaction is as follows:

C10H7OH+H2SO4→C10H7OSO3H+H2O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity. The use of continuous reactors and advanced separation techniques ensures the efficient production of the compound. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are carefully controlled to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

1-Naphthyl sulfate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to 1-naphthol and sulfuric acid under acidic or basic conditions.

Oxidation: It can be oxidized to form naphthoquinones.

Reduction: Reduction reactions can convert it back to 1-naphthol.

Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: 1-Naphthol and sulfuric acid.

Oxidation: Naphthoquinones.

Reduction: 1-Naphthol.

Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Sulfation Mechanisms

1-Naphthyl sulfate is extensively used to study the kinetics of sulfation reactions. It serves as a substrate for human sulfotransferase 1A1 (SULT1A1), a key enzyme involved in phase II drug metabolism. Research indicates that SULT1A1 catalyzes the sulfation of various phenolic compounds, including 1-naphthol, leading to the formation of this compound . This reaction is crucial for the detoxification of xenobiotics and the regulation of endogenous compounds.

Isotope Exchange Studies

Studies have demonstrated that the isotopic exchange rates between 1-naphthol and this compound provide insights into the ordered mechanism of SULT1A1-catalyzed reactions. The suppression of isotopic exchange rates upon increasing concentrations of 1-naphthol and this compound highlights the competitive nature of these substrates in enzymatic reactions .

Toxicological Studies

Assessment of Mutagenicity

Toxicological assessments have been conducted to evaluate the mutagenic potential of naphthalene derivatives, including this compound. In vivo studies indicate that exposure to high doses does not result in significant increases in micronucleated polychromatic erythrocytes, suggesting that this compound may not exhibit mutagenic properties under certain conditions . This finding is critical for understanding the safety profile of compounds involved in drug metabolism.

Pharmaceutical Applications

Drug Metabolism Studies

The use of this compound in drug metabolism studies is significant due to its role as a model compound for investigating the metabolic pathways of various drugs. By monitoring the formation and elimination of sulfated metabolites, researchers can gain insights into the pharmacokinetics and potential interactions of new pharmaceutical agents .

Antioxidant Activity Research

Recent studies have explored the antioxidant properties of this compound compared to its unsulfated counterpart, 1-naphthol. These investigations indicate that sulfation does not always diminish antioxidant activity; rather, it can enhance specific protective effects against oxidative stress depending on the position of sulfonation on the naphthalene ring .

Data Tables

Case Studies

Case Study 1: Drug Metabolism with SULT1A1

In a study examining the kinetics of SULT1A1, researchers utilized varying concentrations of 1-naphthol and this compound to establish equilibrium constants for sulfation reactions. The findings underscored the importance of substrate concentration in modulating enzymatic activity and highlighted potential implications for drug design .

Case Study 2: Antioxidant Properties

Research investigating the antioxidant effects of naphthalene derivatives revealed that certain sulfated forms retain significant free radical scavenging ability. This study emphasized the need for further exploration into how structural modifications impact biological activity .

Wirkmechanismus

The mechanism of action of 1-naphthyl sulfate involves its role as a sulfate donor in sulfate conjugation reactions. The compound is metabolized by cytosolic sulfotransferases, which transfer the sulfate group to various substrates, including xenobiotics and endogenous compounds. This process increases the water solubility of the substrates, facilitating their excretion from the body. The molecular targets include hydroxyl and amino groups on the substrates, and the pathways involved are part of the phase-II metabolism .

Vergleich Mit ähnlichen Verbindungen

1-Naphthyl sulfate can be compared with other similar compounds such as 2-naphthyl sulfate and 1-naphthol:

2-Naphthyl sulfate: Similar in structure but differs in the position of the sulfate group. It has different reactivity and biological effects.

1-Naphthol: The parent compound of this compound, lacking the sulfate group. It has different solubility and reactivity properties.

Uniqueness

This compound is unique due to its specific position of the sulfate group, which influences its reactivity and biological activity. The sulfate group enhances its water solubility and facilitates its role in phase-II metabolism .

Biologische Aktivität

1-Naphthyl sulfate (1-NapS) is an important compound in the study of biological activities, particularly in the context of its metabolic pathways, enzymatic interactions, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of 1-NapS, supported by data tables, case studies, and detailed research findings.

This compound is a sulfate ester derived from 1-naphthol. It is primarily formed through the sulfation of 1-naphthol by sulfotransferase enzymes, particularly human sulfotransferase 1A1 (SULT1A1). This enzyme plays a crucial role in the phase II metabolism of various xenobiotics and endogenous compounds, facilitating their excretion from the body .

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H9O4S |

| Molecular Weight | 230.25 g/mol |

| Solubility | Soluble in water |

| Formation | Via SULT1A1 catalysis |

Enzymatic Activity

The enzymatic activity of SULT1A1 is critical for the sulfation process. Studies have demonstrated that 1-NapS formation increases with higher concentrations of extracellular sulfate, indicating a substrate-dependent mechanism for sulfation . The kinetic parameters associated with SULT1A1-catalyzed reactions involving 1-naphthol and 1-NapS have been extensively characterized.

Case Study: Kinetic Mechanism of SULT1A1

Research has shown that the kinetic mechanism for SULT1A1 involves a steady-state ordered mechanism where PAPS (3'-phosphoadenosine-5'-phosphosulfate) binds first, followed by the substrate (naphthol), leading to the formation of naphthyl sulfate. The equilibrium constants for these reactions have been calculated, providing insights into the efficiency and regulation of this metabolic pathway .

Antioxidative Activity

The antioxidative properties of naphthols and their sulfated derivatives have been studied to assess their potential health benefits. Research indicates that while 1-NapS exhibits antioxidative activity, it is significantly lower compared to its parent compound, 1-naphthol. Specifically, studies have shown that 1-NapS has an EC50 value indicating reduced radical scavenging ability compared to 1-naphthol .

Table 2: Antioxidative Activity Comparison

| Compound | EC50 (µM) | Relative Activity |

|---|---|---|

| 1-Naphthol | X | Reference |

| This compound | Y | 5.60 - 7.35 times lower |

Environmental Impact and Biodegradation

In addition to its biological activity in humans, 1-NapS is relevant in environmental contexts, particularly in the degradation of polycyclic aromatic hydrocarbons (PAHs). Studies have identified sulfate-reducing bacteria capable of degrading naphthalene under anaerobic conditions, highlighting the role of compounds like naphthyl sulfate in biogeochemical cycles .

Case Study: Anaerobic Naphthalene Degradation

Research conducted on sulfate-reducing enrichment cultures has shown that these microorganisms can utilize naphthalene as a carbon source under anaerobic conditions. The metabolic pathways involved include the transformation of naphthalene into various intermediates, including naphthoic acids and ultimately leading to mineralization processes .

Eigenschaften

IUPAC Name |

naphthalen-1-yl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4S/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMQKVNBLZGWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953864 | |

| Record name | Naphthalen-1-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3197-94-2 | |

| Record name | Naphthyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003197942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalen-1-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-NAPHTHYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20A00650AX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.